O-H Bond Dissociation Enthalpy: 2,6-Diaminophenol Exhibits the Lowest Value Recorded for a Phenolic Compound, Indicating Superior Radical Stabilization
Density functional theory (DFT) calculations at the B3LYP/CBS-4M level demonstrate that the O-H bond dissociation enthalpy (BDE) for 2,6-diaminophenol is only 300 kJ/mol. This value is the lowest computed for phenol and related compounds, being approximately 25 kJ/mol lower than the experimental BDEs for established antioxidants pyrogallol and vitamin E [1]. The exceptionally low BDE is attributed to enhanced stabilization of the resulting phenoxyl radical by strong internal hydrogen bonding from the flanking amino groups, combined with reduced steric hindrance.
| Evidence Dimension | O-H Bond Dissociation Enthalpy (BDE) |
|---|---|
| Target Compound Data | 300 kJ/mol (computed) |
| Comparator Or Baseline | Pyrogallol and Vitamin E (experimental values are ~25 kJ/mol higher) |
| Quantified Difference | Approximately 25 kJ/mol lower than pyrogallol and vitamin E |
| Conditions | DFT calculations at B3LYP/CBS-4M level of theory |
Why This Matters
A lower O-H BDE directly correlates with a higher hydrogen atom transfer (HAT) rate and enhanced radical scavenging capacity, making 2,6-diaminophenol a quantitatively superior starting point for designing potent phenolic antioxidants.
- [1] Infona. (n.d.). A computational study on the enhanced stabilization of aminophenol derivatives by internal hydrogen bonding. Retrieved from infona.pl. View Source
